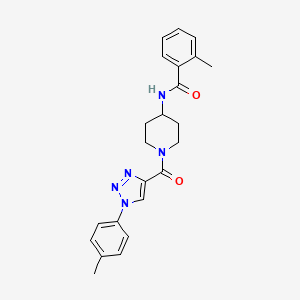![molecular formula C15H15N3O B2800147 2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1018126-53-8](/img/structure/B2800147.png)
2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The reactions can yield various derivatives of the original compound, including oxidized, reduced, or substituted forms, which may have different biological or chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and its ability to interact with biological targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been explored for their therapeutic potential in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are used in similar applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a slightly different structure but are also used in medicinal chemistry and biological research.
Uniqueness: 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity. This uniqueness allows for the development of derivatives with tailored properties for specific applications.
Propiedades
IUPAC Name |
2-benzyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-13(19)16-15-14(10)11(2)18(17-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJZYECCZRGKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2800071.png)
![Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate](/img/structure/B2800072.png)
![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)


![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)



